(2-Bromoethyl)trimethylammonium bromide, also known as N,N,N-trimethylethanaminium-2-bromoethane bromide, is a quaternary ammonium salt with the chemical formula C5H13BrN•Br. It is a white crystalline solid with a melting point of approximately 244°C (decomposition) []. This compound possesses interesting chemical and physical properties that have made it relevant in various scientific research fields.
(2-Bromoethyl)trimethylammonium bromide has been explored as a potential ionic liquid []. Ionic liquids are salts with melting points below 100°C, and they offer unique properties such as high thermal stability, good conductivity, and low volatility. Research suggests that (2-Bromoethyl)trimethylammonium bromide can be used as a precursor for the synthesis of novel ionic liquids with desirable properties for various applications, including electrolytes in batteries and catalysts in chemical reactions [].
(2-Bromoethyl)trimethylammonium bromide has been investigated for its potential antimicrobial activity. Studies have shown that it exhibits antibacterial and antifungal properties against various pathogens []. However, further research is needed to determine its efficacy and safety for potential clinical applications.
(2-Bromoethyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula CHBrN and a molecular weight of 246.97 g/mol. It is commonly represented by its International Union of Pure and Applied Chemistry name, 2-bromoethyl(trimethyl)azanium bromide. This compound appears as beige to brown chunks or powder and has a melting point ranging from 240°C to 244°C . It is recognized for its role as a phase transfer catalyst and is utilized in various
This compound exhibits biological activity that makes it relevant in pharmacological contexts. It has been noted for its potential use in biological studies due to its ability to modify cellular membranes and influence cell signaling pathways. Its acute toxicity profile indicates that it can cause skin irritation, serious eye damage, and respiratory issues upon exposure . The specific mechanisms of its biological effects are still under investigation, but its reactivity suggests potential applications in drug development.
The synthesis of (2-Bromoethyl)trimethylammonium bromide typically involves the reaction of trimethylamine with 2-bromoethanol in the presence of a suitable solvent. The general reaction can be summarized as follows:
The product can be purified through recrystallization or chromatography techniques to obtain high-purity samples suitable for laboratory use .
(2-Bromoethyl)trimethylammonium bromide finds applications in various fields:
Interaction studies involving (2-Bromoethyl)trimethylammonium bromide focus on its reactivity with biological molecules such as proteins and nucleic acids. Research indicates that it can interact with thiol groups in proteins, leading to modifications that may alter protein function. These interactions are crucial for understanding the compound's biological effects and potential therapeutic applications . Further studies are needed to fully elucidate these interactions.
Several compounds share structural similarities with (2-Bromoethyl)trimethylammonium bromide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyltrimethylammonium bromide | CHBrN | Lacks the bromoethyl group; used similarly as a phase transfer catalyst. |
Benzyltrimethylammonium chloride | CHClN | Contains a benzyl group instead; used in organic synthesis but has different solubility properties. |
Propyltrimethylammonium bromide | CHBrN | Similar structure but with a propyl group; used in similar applications but may show different reactivity patterns. |
The uniqueness of (2-Bromoethyl)trimethylammonium bromide lies in its specific reactivity profile due to the presence of the bromoethyl group, which enhances its ability to participate in nucleophilic substitution reactions compared to other quaternary ammonium compounds .
The historical development of (2-Bromoethyl)trimethylammonium bromide is closely tied to the broader research on quaternary ammonium compounds, which have been extensively studied since the early 20th century. While the search results don't provide explicit information about its first synthesis or discovery, the compound has been registered with CAS number 2758-06-7 and appears in various chemical databases. Its alternative names, including "Bromocholine bromide," "BTAB," and "BCB," suggest its relationship to choline derivatives and historical applications in plant regulation.
The compound belongs to the broader class of quaternary ammonium compounds, which have been studied for their surfactant properties, antimicrobial effects, and catalytic capabilities. Over time, the applications of (2-Bromoethyl)trimethylammonium bromide have evolved from basic organic chemistry to more sophisticated uses in materials science and advanced catalysis. Its incorporation into research across multiple scientific domains indicates its versatility and the ongoing discovery of new applications.
(2-Bromoethyl)trimethylammonium bromide is a quaternary ammonium salt with the molecular formula C₅H₁₃Br₂N and a molecular weight of 246.97 g/mol. Its structure consists of a positively charged nitrogen atom bonded to three methyl groups and a 2-bromoethyl group, with a bromide counterion. The linear formula is represented as BrCH₂CH₂N(CH₃)₃Br.
The quaternary ammonium center carries a permanent positive charge, while the bromide acts as the counter anion. This charge distribution is key to the compound's functionality, particularly in its applications as a phase-transfer catalyst. The positively charged nitrogen can interact with anionic components, influencing biochemical pathways and cellular processes. The bromoethyl group provides a reactive site for further chemical modifications, making this compound valuable in organic synthesis.
In terms of molecular structure representation, the compound can be described using various notations:
The charge distribution in the molecule makes it amphiphilic, with a hydrophilic quaternary ammonium head and a relatively hydrophobic bromoethyl tail. This amphiphilic character contributes to its surfactant properties and ability to form micelles, which can enhance the solubility and bioavailability of hydrophobic drugs.
(2-Bromoethyl)trimethylammonium bromide has demonstrated significant research value across multiple scientific disciplines, with particular importance in catalysis and materials science.
In catalysis, the compound functions as an effective phase-transfer catalyst (PTC). Phase-transfer catalysts facilitate reactions between substances in immiscible phases, such as organic and aqueous solutions, by transferring reactants across phase boundaries. The mechanism typically involves the formation of ion pairs between the quaternary ammonium cation and an anionic reactant, allowing the transfer of the anion into the organic phase where it can react more readily. This catalytic property makes (2-Bromoethyl)trimethylammonium bromide valuable in organic synthesis, particularly for reactions that would otherwise be hindered by phase separation issues.
In materials science, the compound has shown promising applications in several areas:
Ferroelectric Materials: Research has demonstrated that bromocholine bromide is a molecular ferroelectric with a moderate phase transition temperature of 329 K. The order-disorder dynamic transition of the organic cations results in symmetry breaking from a centrosymmetric paraelectric phase (P2₁/m) to a polar ferroelectric phase (P2₁), providing a moderate spontaneous polarization of 1.0 μC cm⁻². This property makes it valuable for potential applications in memory devices, sensors, and other electronic components.
Nonlinear Optical Materials: When incorporated into certain complexes, the compound has shown potential as a nonlinear optical material. Studies have reported powder SHG (Second Harmonic Generation) efficiency up to 2.5 times higher than that of KDP (potassium dihydrogen phosphate) crystals, which are standard reference materials in nonlinear optics. The compound's good optical transmission in the visible spectrum makes it suitable for nonlinear frequency conversion applications.
Polymer Science: The compound has been used in the synthesis of ionic polyacetylenes through the uncatalyzed polymerization of 2-ethynylpyridine, resulting in polymers with interesting electro-optical and electrochemical properties. This demonstrates its utility in creating functional polymeric materials with potential applications in electronics and optoelectronics.
Corrosive;Acute Toxic;Irritant